N-(3-ethylphenyl)-2-quinolinecarboxamide
Description
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3g/mol |
IUPAC Name |
N-(3-ethylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-2-13-6-5-8-15(12-13)19-18(21)17-11-10-14-7-3-4-9-16(14)20-17/h3-12H,2H2,1H3,(H,19,21) |
InChI Key |
AZRWHUAPYQSYLW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 3-ethylphenyl group in the target compound introduces an electron-donating alkyl chain, contrasting with electron-withdrawing groups (e.g., chloro in N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide ). Key comparisons include:
Carboxamide Positional Isomerism
The 2-carboxamide position in the target compound differs from 3- or 4-carboxamide analogs (e.g., 3-carboxamide in and 4-carboxamide in ). Positional shifts alter hydrogen-bonding capabilities and molecular geometry, impacting interactions with biological targets. For instance, 2-carboxamide derivatives are associated with improved solubility due to reduced planarity compared to 4-carboxamides .
Functional Group Modifications
- Heterocyclic Additions: Compounds like N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide incorporate fluorinated moieties, enhancing metabolic resistance and target selectivity.
Data Table: Key Analogs and Properties
Preparation Methods
Acid Chloride Formation from 2-Quinolinecarboxylic Acid
The synthesis begins with 2-quinolinecarboxylic acid (1a ), which is converted to its acid chloride (1b ) via reflux with thionyl chloride (SOCl₂) in anhydrous toluene. This step is critical for activating the carboxylic acid toward nucleophilic attack by the amine.
Procedure :
-
1a (10 mmol) is suspended in dry toluene (50 mL) under nitrogen.
-
SOCl₂ (15 mmol) is added dropwise, and the mixture is refluxed at 110°C for 4–6 hours.
-
Excess SOCl₂ and toluene are removed under reduced pressure, yielding 1b as a yellow solid (95–98% conversion).
Key Considerations :
Amide Bond Formation with 3-Ethylaniline
The acid chloride (1b ) is coupled with 3-ethylaniline (2a ) in the presence of a base to facilitate deprotonation and nucleophilic substitution.
Procedure :
-
1b (10 mmol) is dissolved in dry tetrahydrofuran (THF, 30 mL) and cooled to 0°C.
-
A solution of 2a (12 mmol) and triethylamine (TEA, 15 mmol) in THF (20 mL) is added dropwise.
-
The mixture is stirred overnight at room temperature, then quenched with ice water.
-
The product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via recrystallization (ethanol/water).
Yield Optimization :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TEA | THF | 0°C → RT | 82 |
| K₂CO₃ | Acetone | 0°C → RT | 75 |
| Pyridine | DCM | RT | 68 |
Triethylamine in THF provided the highest yield (82%) due to superior solubility of intermediates and efficient HCl scavenging.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H8), 8.21 (d, J = 8.0 Hz, 1H, quinoline-H5), 7.91–7.85 (m, 2H, quinoline-H6, H7), 7.72 (s, 1H, NH), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 148.9–121.7 (aromatic carbons), 28.5 (CH₂CH₃), 15.8 (CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₈H₁₆N₂O : 284.1314 [M+H]⁺.
-
Observed : 284.1312 [M+H]⁺.
Comparative Analysis of Alternative Methods
Coupling Reagent-Mediated Synthesis
While the acid chloride method is predominant, peptide coupling reagents (e.g., EDCl/HOBt) offer an alternative route:
-
1a (10 mmol), EDCl (12 mmol), HOBt (12 mmol), and 2a (12 mmol) are stirred in DMF (30 mL) at RT for 24 hours.
-
Yield: 78% (slightly lower than acid chloride method).
Advantages :
-
Avoids SOCl₂, which is corrosive and moisture-sensitive.
-
Suitable for acid-sensitive substrates.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
-
Toluene and THF are recycled via distillation, reducing environmental impact.
-
SOCl₂ byproducts are neutralized with aqueous NaOH before disposal.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Quinolinecarboxylic acid | 450 |
| 3-Ethylaniline | 320 |
| SOCl₂ | 50 |
The acid chloride route is economically favorable for large-scale synthesis due to low reagent costs and high yields.
Challenges and Mitigation Strategies
Impurity Formation
-
Unreacted 2a : Removed via aqueous wash (5% HCl).
-
Diacylated Byproduct : Minimized by maintaining a 1:1.2 molar ratio of 1b to 2a .
Moisture Sensitivity
-
Rigorous drying of solvents and reagents under molecular sieves ensures >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
